N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide: is a complex organic compound with a unique structure that makes it a subject of interest in various scientific research domains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the sulfonamide and difluorobenzene groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The difluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the difluorobenzene moiety can enhance the compound’s binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Comparison: While these similar compounds share the quinoline core and sulfonamide group, their unique substituents (eg, methoxy, phenoxy) confer different chemical properties and biological activities
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-2-21-15-7-5-13(9-11(15)3-8-17(21)22)20-25(23,24)16-10-12(18)4-6-14(16)19/h4-7,9-10,20H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQOUWWQIPNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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